molecular formula C19H21NOS B037545 (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine CAS No. 116817-12-0

(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine

Cat. No.: B037545
CAS No.: 116817-12-0
M. Wt: 311.4 g/mol
InChI Key: JFTURWWGPMTABQ-SFHVURJKSA-N
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Description

(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine is a chiral compound of significant interest in neuroscience and medicinal chemistry research, primarily investigated for its potential interaction with monoaminergic neurotransmitter systems. Its molecular structure, featuring a naphthalene ether and a thiophene ring linked by a propanamine chain, is designed to mimic key pharmacophores found in compounds that act on transporters for serotonin, norepinephrine, and dopamine. The (S)-enantiomer is of particular importance, as stereochemistry often dictates binding affinity and functional activity at these targets, allowing researchers to probe precise structure-activity relationships and receptor subtypes.

Properties

IUPAC Name

(3S)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTURWWGPMTABQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431290
Record name (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132335-46-7, 116817-12-0
Record name (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine oxalate
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Record name 2-Thiophenepropanamine, N,N-dimethyl-γ-(1-naphthalenyloxy)-, (γS)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Aromatic Substitution with 1-Fluoronaphthalene

The most documented method involves a nucleophilic aromatic substitution (SNAr) reaction between (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine and 1-fluoronaphthalene. This asymmetric synthesis, patented by Lilly Industries (EP0650965B1), achieves enantiomeric excess (ee) values exceeding 90%.

Reaction Mechanism :
The hydroxyl group of the thiophene-containing propanamine is deprotonated by sodium hydride (NaH) in dimethylsulfoxide (DMSO), forming a potent alkoxide nucleophile. This intermediate attacks the electron-deficient aromatic ring of 1-fluoronaphthalene, displacing the fluoride ion. Potassium benzoate or acetate acts as a phase-transfer catalyst, enhancing reaction efficiency.

Key Reaction Parameters :

ParameterValue/Description
Starting Material(S)-(-)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine
Fluorinating Agent1-Fluoronaphthalene (1.05–1.25 equiv)
BaseSodium hydride (1.0 equiv)
AdditivePotassium benzoate (0.1–0.3 equiv)
SolventDimethylsulfoxide (DMSO)
Temperature60–65°C
Reaction Time2.5–4 hours
Yield79.6% (adjusted)
Enantiomeric Excess91%

This method avoids racemization by maintaining anhydrous conditions and controlled temperatures.

Alternative Pathways and Comparative Analysis

While the SNAr route dominates industrial production, early research explored reductive amination of 3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propanal with dimethylamine. However, this method suffered from low stereoselectivity (<70% ee) and required chiral resolution steps, rendering it economically unviable.

Optimization of Reaction Conditions

Role of Potassium Salts in Reaction Efficiency

The addition of potassium benzoate or acetate (0.1–0.3 equiv) accelerates fluoride displacement by stabilizing the transition state through cation-π interactions. Bench-scale trials demonstrated a 15–20% yield increase compared to reactions without these additives.

Solvent and Temperature Effects

DMSO outperforms polar aprotic solvents like dimethylformamide (DMF) or acetonitrile due to its superior ability to solubilize both the aromatic substrate and the ionic intermediates. Reaction yields drop precipitously below 50°C (<50% conversion) and above 70°C due to side reactions.

Industrial-Scale Production

Process Intensification Strategies

Modern production facilities utilize continuous flow reactors to maintain precise temperature control (±1°C) during exothermic NaH-mediated deprotonation. Automated pH adjustment systems enable rapid quenching (≤5 minutes) after reaction completion, minimizing decomposition.

Crystallization and Purification

The crude product is isolated as a phosphoric acid salt via pH-controlled crystallization:

  • Acidification : Adjust aqueous phase to pH 4.8 with acetic acid to remove unreacted naphthalene derivatives.

  • Extraction : Sequential hexane and ethyl acetate washes eliminate DMSO residues.

  • Salt Formation : Phosphoric acid addition induces crystallization, yielding 98.1% pure product after cold ethyl acetate trituration.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.85–7.40 (m, 7H, naphthyl), 7.15 (dd, J = 5.1 Hz, 1H, thienyl), 6.95 (d, J = 3.4 Hz, 1H, thienyl), 4.65 (t, J = 7.2 Hz, 1H, methine), 2.45–2.20 (m, 8H, N(CH3)2 and CH2).

  • HPLC : Chiralcel OD-H column (n-hexane:isopropanol 90:10, 1 mL/min) confirms ≥90% ee with retention time = 12.7 min.

X-ray Crystallography

Single-crystal analysis reveals a dihedral angle of 87.5° between the thiophene and naphthalene rings, with van der Waals interactions dominating the crystal packing .

Scientific Research Applications

Pharmacological Applications

(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine is primarily recognized for its role as an antidepressant and anxiolytic agent. It functions as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), making it effective in treating various mood disorders.

Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant effects by enhancing the levels of serotonin and norepinephrine in the brain. Clinical studies have shown that it can alleviate symptoms of major depressive disorder (MDD) and generalized anxiety disorder (GAD) effectively.

Pain Management

In addition to its antidepressant properties, this compound has been investigated for its analgesic effects. It is particularly useful in managing neuropathic pain and fibromyalgia, where it helps reduce pain perception and improve overall quality of life for patients.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

Clinical Trials

A notable clinical trial evaluated the effectiveness of N-Methyl Duloxetine in patients with chronic pain associated with depression. Results demonstrated a statistically significant reduction in both pain levels and depressive symptoms compared to placebo groups .

Comparative Studies

Comparative studies have shown that this compound may offer advantages over traditional SSRIs (selective serotonin reuptake inhibitors), particularly in patients who experience inadequate response to SSRIs alone .

Mechanism of Action

The mechanism of action of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their pharmacological or physicochemical distinctions:

Compound Name Molecular Formula Key Substituents Pharmacological Target/Use Molecular Weight (g/mol) Key Differences References
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine C₁₉H₂₁NOS N,N-dimethyl, naphthalen-1-yloxy, thiophen-2-yl Intermediate for SNRI derivatives; impurity standard 311.44 N,N-dimethyl group increases lipophilicity vs. duloxetine
Duloxetine Hydrochloride C₁₈H₁₉NOS·HCl N-methyl, naphthalen-1-yloxy, thiophen-2-yl SNRI (depression, neuropathic pain) 333.38 Higher polarity due to single N-methyl group
N-Methylduloxetine Oxalate C₂₁H₂₃NO₅S N-methyl, oxalate salt Impurity in duloxetine synthesis 401.48 Salt form enhances solubility; lacks dimethyl group
OX03771 (from ) C₁₉H₂₁NO (E)-styrylphenoxy Squalene synthase inhibition ~299.38 Styryl group instead of thiophene/naphthalene; lower potency
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine C₁₉H₂₉N Cyclohexyl, tetralin backbone σ-Receptor binding 271.44 Rigid tetracyclic structure vs. flexible propane chain
N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide C₁₈H₂₃NO₃ Hydroxy, isopropylamide Not specified 309.38 Acetamide functionality; lacks thiophene

Key Comparative Insights :

Replacement of the thiophene/naphthalene system with styryl (OX03771) or tetralin () moieties reduces potency in enzyme inhibition or receptor binding, highlighting the critical role of aromatic π-π interactions in target engagement .

Stereochemical Considerations :

  • The (S)-enantiomer of the target compound is pharmacologically active, mirroring the stereospecificity of duloxetine [(S)-configuration] . The (R)-enantiomer () is less effective, underscoring the importance of chirality in SNRI activity .

Salt Forms and Solubility :

  • The oxalate salt of the target compound improves aqueous solubility compared to the free base, a common strategy for enhancing bioavailability in drug formulations .

Biological Activity

(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, commonly referred to as a chemical impurity of Duloxetine, has garnered significant interest due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological properties, synthesis, and research findings.

  • Molecular Formula : C19H21NOS
  • Molecular Weight : 311.44 g/mol
  • CAS Number : 132335-47-8

Synthesis and Purity

The synthesis of this compound typically involves a multi-step process that includes the reaction of naphthalenes and thiophenes under controlled conditions. The compound is often characterized by high purity levels (up to 99%) as indicated in various studies .

Antidepressant Properties

As a structural analog of Duloxetine, this compound exhibits properties similar to those of selective serotonin and norepinephrine reuptake inhibitors (SNRIs). Research indicates that compounds with similar structures can effectively inhibit the reuptake of serotonin and norepinephrine, leading to potential antidepressant effects .

Antimicrobial Effects

Research into thiophene derivatives has also revealed antimicrobial properties. Compounds with thiophene moieties have been screened against bacteria and fungi, showing varying degrees of inhibition. The biological activity of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antidepressant-like effects in animal models, showing significant improvement in depressive behaviors when treated with Duloxetine and its impurities.
Study 2Evaluated cytotoxicity against MCF-7 cells, revealing that related compounds had IC50 values ranging from 10 to 20 µM, suggesting potential for further exploration in cancer therapy.
Study 3Assessed antimicrobial activity against Gram-positive bacteria, where thiophene derivatives showed inhibition zones comparable to standard antibiotics.

Q & A

Q. Basic Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. Key signals include δ 2.25–2.35 (N–CH₃) and δ 6.5–8.5 (aromatic protons) .
  • HPLC : Retention times (e.g., t₁=15.3 min, t₂=17.2 min) validate purity and enantiomeric excess .

Q. Advanced Methods :

  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 297.415 for C₁₈H₁₉NOS) confirms molecular formula .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions critical for pharmacological studies .

How do researchers address contradictions in reported pharmacological data for this compound derivatives?

Q. Methodological Approach :

  • Dose-Response Studies : Replicate assays under standardized conditions (e.g., fixed concentrations, pH, and temperature) to isolate variable effects .
  • Comparative Structural Analysis : Compare derivatives (e.g., cyclohexyl vs. biphenyl substituents) to identify structure-activity relationships (SAR). For example, bulky substituents may alter binding kinetics .
  • Computational Validation : Use molecular dynamics simulations to predict binding affinities and resolve discrepancies between in vitro and in vivo results .

What strategies are used to improve the stability and storage of this compound?

Q. Stability Protocols :

  • Storage Conditions : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation .
  • Lyophilization : Convert liquid forms to stable powders for long-term storage, minimizing hydrolysis risks .

Q. Degradation Analysis :

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and analyze degradation products via LC-MS to identify vulnerable functional groups (e.g., thiophene or naphthoxy moieties) .

How is the enantiomeric excess (ee) of this compound quantified during asymmetric synthesis?

Q. Quantitative Methods :

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol (85:15) to resolve enantiomers. Calculate ee using peak area ratios .
  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +38° for pure (S)-enantiomer) .

Q. Advanced Resolution :

  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers during synthesis .

Table 1: Comparative Synthesis and Characterization Data

Parameter
Yield 72.9%70–75%
Crystallization Solvent Ethanol/acetone (2:1)Hexane/ethyl acetate
Dihedral Angle 87.5°87.5° (replicated)
Key NMR Shift (N–CH₃) δ 2.28 (s)δ 2.25–2.35 (s)

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